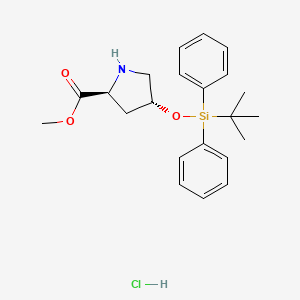

(2S,4R)-Methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylatehcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-Methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylatehcl is a useful research compound. Its molecular formula is C22H30ClNO3Si and its molecular weight is 420.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the critical steps in synthesizing (2S,4R)-Methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylate HCl, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of precursors under controlled conditions (e.g., acidic or basic media) to establish stereocenters .

- Silyl Ether Protection : Introduction of the tert-butyldiphenylsilyl (TBDPS) group under anhydrous conditions to protect hydroxyl groups, using reagents like TBDPS-Cl and imidazole in dichloromethane .

- Esterification : Methylation of the carboxylate group via Fisher esterification or nucleophilic acyl substitution .

Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in silylation steps .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during chiral center formation .

- Catalysts : Use of DMAP or HOBt improves coupling efficiency in esterification .

Q. Advanced: How can researchers optimize reaction conditions to mitigate low yields during the introduction of the TBDPS group?

Answer:

Low yields often arise from moisture sensitivity or steric hindrance. Optimization strategies include:

- Moisture-Free Environment : Rigorous drying of solvents (e.g., molecular sieves) and reagents .

- Reagent Stoichiometry : Excess TBDPS-Cl (1.5–2.0 equiv) ensures complete protection of hydroxyl groups .

- Inert Atmosphere : Argon or nitrogen gas prevents hydrolysis of silylating agents .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation .

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for confirming structural and enantiomeric purity?

Answer:

- Chiral HPLC : Determines enantiomeric excess (ee) using columns like Chiralcel OD or AD-H, with mobile phases optimized for resolution .

- NMR Spectroscopy : 2D experiments (COSY, NOESY) confirm stereochemistry and spatial proximity of protons .

- X-ray Crystallography : Resolves absolute configuration, particularly for crystalline derivatives .

- Optical Rotation : Correlates with literature values to verify chiral integrity .

Q. Advanced: What experimental approaches resolve contradictions in reported biological activity data across different cell lines?

Answer:

- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize protocols (e.g., incubation time, serum concentration) .

- Metabolite Profiling : LC-MS identifies cell-specific degradation products or active metabolites .

- Target Engagement Studies : SPR or ITC quantifies binding affinity to eliminate off-target effects .

Q. Basic: What are the primary safety hazards, and what first-aid measures are advised upon exposure?

Answer:

Q. Advanced: How can molecular dynamics simulations predict the compound’s interaction with enzymatic targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to model binding poses in active sites .

- Free Energy Calculations : MM-GBSA/PBSA quantifies binding energy, identifying key residues for mutagenesis .

- Solvent Accessibility : Predicts metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. Basic: What strategies ensure stability during long-term storage?

Answer:

- Desiccants : Store with silica gel or molecular sieves to prevent hydrolysis .

- Temperature : −20°C in amber vials to avoid light/heat degradation .

- Inert Atmosphere : Argon overlay minimizes oxidation of the silyl ether group .

Q. Advanced: How is metabolic stability evaluated in preclinical models, and how can interspecies variability be addressed?

Answer:

Properties

Molecular Formula |

C22H30ClNO3Si |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

methyl (2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H29NO3Si.ClH/c1-22(2,3)27(18-11-7-5-8-12-18,19-13-9-6-10-14-19)26-17-15-20(23-16-17)21(24)25-4;/h5-14,17,20,23H,15-16H2,1-4H3;1H/t17-,20+;/m1./s1 |

InChI Key |

RFAFWUSHKCHZRF-XLCHORMMSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)OC.Cl |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.